

## Application Notes and Protocols for Developing a PTX3 Knockout Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of a Pentraxin 3 (PTX3) knockout mouse model. This document includes detailed experimental protocols, quantitative data presentation on knockout phenotypes, and visualizations of the experimental workflow and relevant signaling pathways.

#### **Introduction to PTX3**

Pentraxin 3 (PTX3) is a crucial component of the innate immune system, acting as a soluble pattern recognition receptor.[1] It is rapidly produced by various cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells, in response to inflammatory stimuli such as Toll-like receptor (TLR) engagement, TNF- $\alpha$ , and IL-1 $\beta$ .[1] PTX3 plays a significant role in orchestrating the inflammatory response, complement activation, and tissue remodeling.[2] Genetic deletion of PTX3 in mice has revealed its non-redundant roles in female fertility, angiogenesis, and the immune response to pathogens.

# Generation of PTX3 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This section outlines the conventional gene-targeting approach to generate PTX3 knockout mice. The strategy involves the design of a targeting vector to disrupt the Ptx3 gene,



electroporation of this vector into embryonic stem (ES) cells, selection of correctly targeted clones, and subsequent generation of chimeric and germline-transmitting mice.

### **Experimental Workflow**

The overall workflow for generating a PTX3 knockout mouse model is depicted below.



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**Figure 1:** Experimental workflow for generating PTX3 knockout mice.

#### **Protocol: Targeting Vector Construction**

The targeting vector is designed to replace a critical exon of the Ptx3 gene with a neomycin resistance cassette (neo), leading to a null allele. The murine Ptx3 gene is located on chromosome 3 and consists of three exons.[2] Targeting exon 2, which encodes the N-terminal domain, is a common strategy.

- Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a 129/Sv mouse embryonic stem cell line.
- PCR Amplification of Homology Arms:
  - Amplify a ~3-4 kb fragment upstream of Ptx3 exon 2 as the 5' homology arm.
  - Amplify a ~3-4 kb fragment downstream of Ptx3 exon 2 as the 3' homology arm.



- Vector Assembly:
  - Clone the 5' and 3' homology arms into a targeting vector backbone (e.g., pPNT) flanking a LoxP-flanked neomycin resistance cassette (neo).
  - The neo cassette allows for positive selection of transfected ES cells with G418.
  - A thymidine kinase (tk) cassette can be included outside the homology arms for negative selection against non-homologous recombination events.
- Vector Linearization: Prior to electroporation, linearize the targeting vector with a unique restriction enzyme that cuts outside the homology arms.

### **Protocol: ES Cell Culture and Electroporation**

- ES Cell Culture:
  - Culture 129/Sv-derived ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
  - Maintain the cells in DMEM supplemented with 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, and leukemia inhibitory factor (LIF).[3]
- Electroporation:
  - Harvest exponentially growing ES cells and resuspend them in electroporation buffer.
  - Mix approximately 1 x 107 ES cells with 25-30 μg of the linearized targeting vector.
  - Electroporate the cell suspension using a gene pulser (e.g., at 0.24 kV and 500 μFD).[4]
  - Plate the electroporated cells onto G418-resistant MEF feeder layers.[4]

## Protocol: Selection and Screening of Targeted ES Clones

 G418 Selection: After 24-48 hours, begin selection by adding G418 (250-400 μg/mL) to the culture medium.[3]



- Colony Picking: After 7-10 days of selection, individual G418-resistant ES cell colonies will be visible. Pick well-formed colonies and expand them in 96-well plates.[4]
- Screening for Homologous Recombination:
  - DNA Isolation: Prepare genomic DNA from each expanded ES cell clone.
  - PCR Screening: Use a combination of primers specific to the neo cassette and the genomic region outside the targeting vector to identify potentially targeted clones.
  - Southern Blot Analysis: Confirm homologous recombination in PCR-positive clones by Southern blotting. Digest genomic DNA with a suitable restriction enzyme and probe with a radiolabeled DNA fragment that hybridizes to a region outside the targeting construct. This will distinguish between homologous and random integration events.

#### **Protocol: Chimera Generation**

- Blastocyst Injection:
  - Expand confirmed PTX3+/- ES cell clones.
  - Harvest blastocysts from superovulated C57BL/6J female mice at 3.5 days post-coitum.
  - Inject 10-15 targeted ES cells into the blastocoel of each blastocyst.
- Embryo Transfer:
  - Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice (2.5 days post-coitum with a vasectomized male).[5]
- Identification of Chimeras: Pups born from the recipient females will be chimeras, identifiable
  by their coat color (a mix of agouti from the 129/Sv ES cells and black from the C57BL/6J
  blastocyst).

## Protocol: Germline Transmission and Generation of Homozygous Knockouts

• Breeding Chimeras: Mate high-percentage male chimeras with wild-type C57BL/6J females.



- Genotyping Offspring: Genotype the agouti offspring by PCR to identify heterozygous (PTX3+/-) mice carrying the targeted allele.
- Generating Homozygous Knockouts: Intercross PTX3+/- mice to obtain homozygous (PTX3-/-) knockout mice, heterozygous (PTX3+/-) mice, and wild-type (PTX3+/+) littermates.

## Validation of PTX3 Knockout Mice Protocol: Genotyping by PCR

A three-primer PCR strategy can be used to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.

- DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.
- PCR Primers:
  - Forward Primer (WT & KO): Design a forward primer in the genomic region upstream of the targeted exon (outside the 5' homology arm).
  - Reverse Primer (WT): Design a reverse primer within the targeted exon.
  - Reverse Primer (KO): Design a reverse primer within the neo cassette.
- PCR Conditions:
  - Use a standard PCR master mix.
  - Cycling conditions:
    - Initial denaturation: 94°C for 3 minutes.
    - 30-35 cycles of:
      - Denaturation: 94°C for 30 seconds.
      - Annealing: 55-60°C for 30 seconds.
      - Extension: 72°C for 1 minute.



- Final extension: 72°C for 5 minutes.
- Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. The expected band sizes will differentiate the genotypes.

#### **Confirmation of PTX3 Absence**

- Western Blot: Analyze protein lysates from various tissues of PTX3-/- mice to confirm the absence of the PTX3 protein.
- ELISA: Measure PTX3 levels in the plasma of wild-type and knockout mice to confirm its absence in the circulation of PTX3-/- animals.

### **Phenotypic Characterization of PTX3 Knockout Mice**

PTX3 knockout mice exhibit distinct phenotypes, particularly related to female fertility and angiogenesis.

### **Female Subfertility**

PTX3-/- female mice are subfertile due to defects in the cumulus oophorus extracellular matrix, which is essential for fertilization.[6][7]

Phenotype	Wild-Type (PTX3+/+)	PTX3 Knockout (PTX3-/-)	Reference
Litter Size	~7-8 pups	~2-3 pups	[6]
Fertilization Rate	Normal	Significantly reduced	[6][7]
Cumulus-Oocyte Complex Integrity	Intact	Disrupted, cumulus cells detach from the oocyte	[6][7]

### **Altered Angiogenesis**

PTX3 knockout mice show impaired angiogenesis in response to ischemic injury.[8][9]



Phenotype (Post- Ischemic Stroke)	Wild-Type (PTX3+/+)	PTX3 Knockout (PTX3-/-)	Reference
Vascular Density (PECAM-1 staining)	Baseline	Significantly reduced at 14 days post-MCAo	[8]
Newly Formed Blood Vessels (BrdU/PECAM-1)	Present	Significantly reduced at 14 days post-MCAo	[8][10]
VEGFR2 Expression	Baseline	Significantly reduced at 14 days post-MCAo	[8][10]

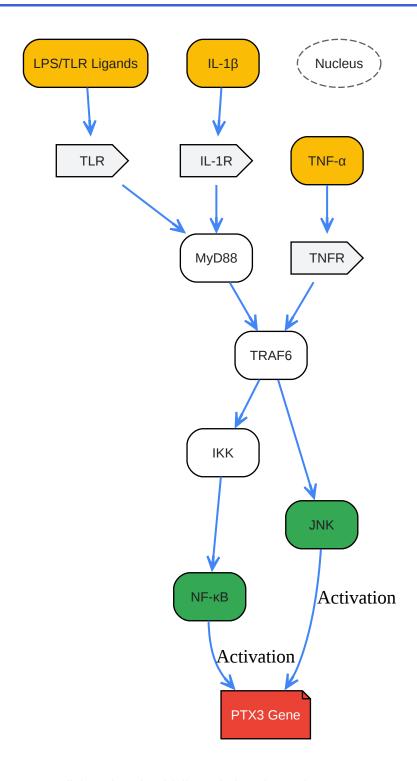
## **PTX3 Signaling Pathways**

PTX3 expression is induced by pro-inflammatory signals and it functions by interacting with various ligands, including complement components and growth factors.

### **Regulation of PTX3 Expression**

The expression of the Ptx3 gene is primarily regulated by the NF- $\kappa$ B and JNK signaling pathways in response to stimuli like IL-1, TNF- $\alpha$ , and TLR ligands.[2]





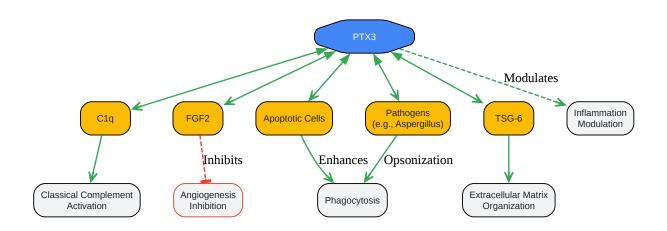
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Figure 2: Simplified signaling pathway for the regulation of PTX3 expression.

#### **Effector Functions of PTX3**

PTX3 exerts its biological effects by binding to a variety of molecules, thereby modulating the complement cascade, inflammation, and tissue remodeling.





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**Figure 3:** Overview of PTX3 interactions and downstream functions.

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